molecular formula C13H15F3N4O2 B15121791 N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide

Cat. No.: B15121791
M. Wt: 316.28 g/mol
InChI Key: QQDPCVNBJFAOTQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a pyrimidine moiety. The presence of a trifluoromethyl group on the pyrimidine ring and a cyclopropyl group on the morpholine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate nitriles and amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving diethanolamine and an appropriate halide.

    Coupling of the Pyrimidine and Morpholine Rings: The pyrimidine and morpholine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using reagents like diazomethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[6-(methyl)pyrimidin-4-yl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[6-(chloro)pyrimidin-4-yl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[6-(fluoro)pyrimidin-4-yl]morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15F3N4O2

Molecular Weight

316.28 g/mol

IUPAC Name

N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide

InChI

InChI=1S/C13H15F3N4O2/c14-13(15,16)10-5-11(18-7-17-10)20-3-4-22-9(6-20)12(21)19-8-1-2-8/h5,7-9H,1-4,6H2,(H,19,21)

InChI Key

QQDPCVNBJFAOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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